molecular formula C9H12N2O2S B2764618 Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate CAS No. 2248305-13-5

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

Cat. No.: B2764618
CAS No.: 2248305-13-5
M. Wt: 212.27
InChI Key: AXLKQQNCCQHCHG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that contains a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl acrylate in the presence of a base, followed by cyclization to form the benzothiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks the methyl ester group.

    Methyl 2-amino-1,3-benzothiazole-4-carboxylate: Similar structure but without the tetrahydro modification.

Uniqueness

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is unique due to the presence of both the methyl ester and tetrahydro modifications, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLKQQNCCQHCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C1N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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